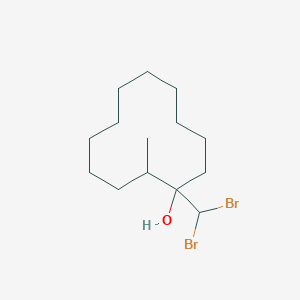![molecular formula C15H27NO B14569686 2-[(Dimethylamino)methylidene]cyclododecan-1-one CAS No. 61223-74-3](/img/structure/B14569686.png)
2-[(Dimethylamino)methylidene]cyclododecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methylidene]cyclododecan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a dimethylamino group attached to a cyclododecanone ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]cyclododecan-1-one typically involves the reaction of cyclododecanone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]cyclododecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclododecanone oxides, while reduction may produce cyclododecanol derivatives.
Scientific Research Applications
2-[(Dimethylamino)methylidene]cyclododecan-1-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research into its potential therapeutic properties and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylidene]cyclododecan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(Dimethylamino)methylidene]indan-1-one: A similar compound with an indanone ring structure.
2-[(Dimethylamino)methylidene]cyclohexanone: A related compound with a cyclohexanone ring.
Uniqueness
2-[(Dimethylamino)methylidene]cyclododecan-1-one is unique due to its larger ring structure (cyclododecanone) compared to similar compounds
Properties
CAS No. |
61223-74-3 |
|---|---|
Molecular Formula |
C15H27NO |
Molecular Weight |
237.38 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)cyclododecan-1-one |
InChI |
InChI=1S/C15H27NO/c1-16(2)13-14-11-9-7-5-3-4-6-8-10-12-15(14)17/h13H,3-12H2,1-2H3 |
InChI Key |
KWKKCTUENHWWNH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1CCCCCCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrido[2,3-b]indole, 6-methoxy-2,4-dimethyl-](/img/structure/B14569618.png)




![Diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate](/img/structure/B14569645.png)







